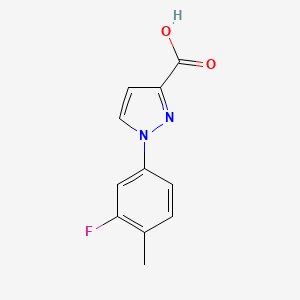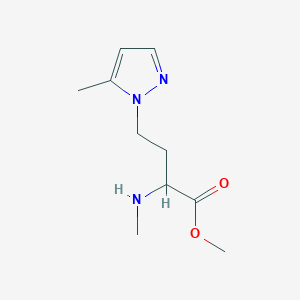
Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the reaction of 5-methyl-1H-pyrazole with a suitable butanoate precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more complex structures.
Reduction: The addition of hydrogen or the removal of oxygen, which can result in the formation of simpler compounds.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex pyrazole derivatives, while reduction could produce simpler amine-containing compounds. Substitution reactions can lead to a wide range of products with different functional groups.
Scientific Research Applications
Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate include other pyrazole derivatives and butanoate esters. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart is its unique combination of a pyrazole ring and a butanoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-(methylamino)-4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8-4-6-12-13(8)7-5-9(11-2)10(14)15-3/h4,6,9,11H,5,7H2,1-3H3 |
InChI Key |
HDUXZEZUJDOSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


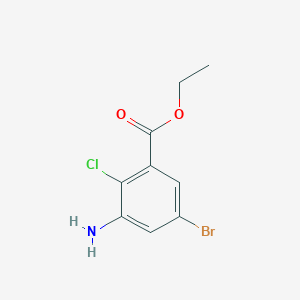
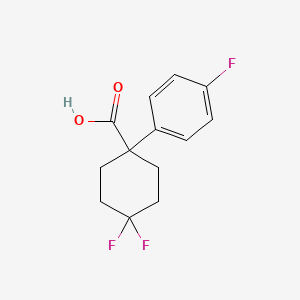

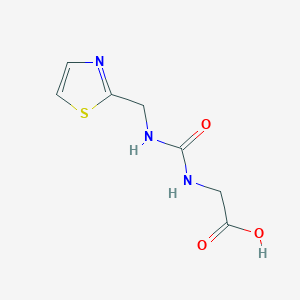
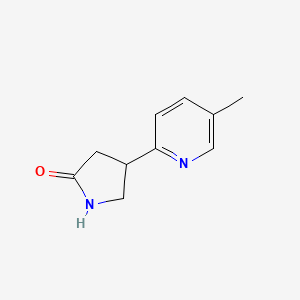
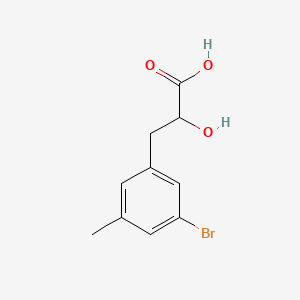
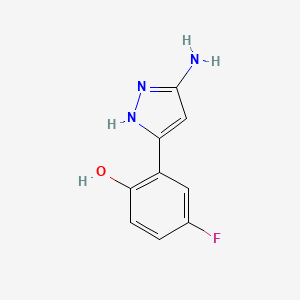

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
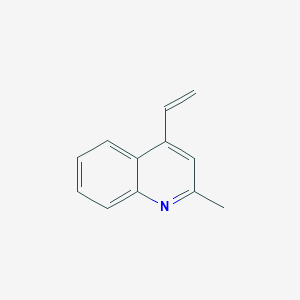
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
